molecular formula C15H17N3O3S B5793902 4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5793902
M. Wt: 319.4 g/mol
InChI Key: REBHHVPNLWPGMF-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C15H17N3O3S It is characterized by the presence of a benzamide core substituted with a methyl(methylsulfonyl)amino group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group:

    Addition of the Methyl(methylsulfonyl)amino Group: Finally, the methyl(methylsulfonyl)amino group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[methyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide: A similar compound with the pyridinyl group at a different position.

    4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide: Another isomer with the pyridinyl group at the 3-position.

Uniqueness

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBHHVPNLWPGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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